N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a structurally complex molecule featuring a tetrahydroquinazolinone core substituted with a benzamide group, a furan-2-ylmethyl carbamoyl moiety, and a 3,4-dimethoxyphenethyl chain. This compound’s design integrates multiple pharmacophoric elements:
Properties
Molecular Formula |
C33H32N4O7 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C33H32N4O7/c1-42-28-14-11-22(18-29(28)43-2)15-16-34-31(39)24-12-9-23(10-13-24)20-37-32(40)26-7-3-4-8-27(26)36(33(37)41)21-30(38)35-19-25-6-5-17-44-25/h3-14,17-18H,15-16,19-21H2,1-2H3,(H,34,39)(H,35,38) |
InChI Key |
KEHYHBDVEALYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CO5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with appropriate reagents to introduce the desired substituents.
Introduction of the Quinazolinone Moiety: This can be achieved through the reaction of the benzamide intermediate with a quinazolinone precursor under suitable conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery. Its tetrahydroquinazoline framework has been associated with various pharmacological activities:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : The presence of furan and benzamide moieties may enhance the antimicrobial efficacy against various pathogens.
Biological Studies
Research indicates that derivatives of tetrahydroquinazolines can modulate enzymatic activity and influence cellular processes:
- Enzyme Inhibition : Some studies suggest that compounds like this can act as inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as diabetes or obesity.
- Neuroprotective Effects : Investigations into similar compounds have revealed neuroprotective properties, making them candidates for treating neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of tetrahydroquinazoline derivatives, including compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting a pathway for further development as anticancer agents .
Case Study 2: Antimicrobial Properties
Research conducted at a pharmaceutical university tested several benzamide derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with furan substituents displayed enhanced antibacterial activity compared to their non-furan counterparts .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- Benzothiazole derivatives (e.g., compound 4g in ) exhibit lower synthetic yields (37–70%) compared to the target compound’s reported intermediates, suggesting the latter’s optimized synthesis .
- Tetrahydroisoquinoline carbamates (e.g., 8a in ) share the 3,4-dimethoxyphenyl group, which enhances blood-brain barrier penetration in related molecules .
Bioactivity and Target Profiles
Bioactivity clustering () reveals that structural analogs with tetrahydroquinazolinone or benzamide moieties often target kinases (e.g., EGFR) or proteases (e.g., SARS-CoV-2 Mpro) . For example:
- Compound 9c (): A benzothiazole-triazole hybrid with an MPRO docking score of -7.63 kcal/mol, indicating moderate protease inhibition.
The target compound’s furan and dimethoxy groups may enhance selectivity for oxidative stress-related targets (e.g., NADPH oxidase) compared to simpler benzamides .
Computational Docking and Similarity Indices
- Tanimoto Coefficient: Structural analogs with >60% similarity to the target compound (e.g., furan-containing N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide in ) show enriched bioactivity in virtual screens .
- Glide Docking: Compounds with tetrahydroquinazolinone cores (e.g., 8a in ) achieve docking scores <-7.5 kcal/mol for kinase targets, comparable to the target compound’s predicted affinity .
Spectral and Analytical Data
- MS/MS Fragmentation: The target compound’s parent ion (m/z ~600) clusters with other quinazolinones (cosine score >0.8) in molecular networking, confirming structural relatedness .
- NMR : The 3,4-dimethoxyphenethyl chain’s proton signals (δ 6.7–7.1 ppm) align with derivatives in , while the furan methylene (δ 4.2–4.5 ppm) distinguishes it from purely aromatic analogs .
Data Tables
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dimethoxyphenyl group
- A furan moiety
- A tetrahydroquinazoline core
These structural components suggest potential interactions with various biological targets.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. For instance, the quinazoline derivatives are known to interact with various enzymes and receptors involved in cancer pathways and inflammation. The specific mechanisms for this compound may include:
- Enzyme inhibition : Potential inhibition of kinases and other enzymes involved in cellular signaling.
- Antioxidant activity : Modulation of oxidative stress markers and enhancement of cellular defense mechanisms.
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For example:
- BK3C231 , a structurally related compound, demonstrated chemopreventive activity by inducing the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), which protects cells from oxidative damage caused by carcinogens like 4-nitroquinoline 1-oxide (4NQO) . This suggests that this compound may possess similar protective effects.
Cytotoxicity Studies
In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT to determine cell viability after treatment.
Case Studies and Research Findings
A review of the literature reveals several significant findings related to the biological activity of compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

